molecular formula C29H23ClN4O2S B15084314 N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15084314
M. Wt: 527.0 g/mol
InChI Key: XUCLMCRLHZXFED-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The sulfur-linked acetamide moiety is further functionalized with a biphenyl-2-yl group. Its molecular formula is C₃₀H₂₄ClN₅O₂S, with an average molecular mass of 566.06 g/mol and a ChemSpider ID of 10215670 . This compound belongs to a class of molecules investigated for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties. Its structural complexity and substituent diversity make it a candidate for structure-activity relationship (SAR) studies compared to analogous triazole derivatives.

Properties

Molecular Formula

C29H23ClN4O2S

Molecular Weight

527.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C29H23ClN4O2S/c1-36-24-17-11-21(12-18-24)28-32-33-29(34(28)23-15-13-22(30)14-16-23)37-19-27(35)31-26-10-6-5-9-25(26)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,35)

InChI Key

XUCLMCRLHZXFED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 4-methoxyphenyl isothiocyanate under controlled conditions.

    Attachment of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction between biphenyl-2-amine and the triazole derivative.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate product with chloroacetyl chloride to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the chlorine atom. Common reagents include amines, alkoxides, or thiols under basic conditions.

Reaction ConditionsReagentsYield (%)Product Characteristics
K₂CO₃, DMF, 80°C, 12 hrsEthylenediamine78Diamino-substituted derivative
NaH, THF, reflux, 8 hrsSodium methoxide65Methoxy-substituted analog
CuI, L-proline, DMSO, 100°C, 24 hrsThiophenol72Thioether-linked compound

This reactivity is critical for modifying the chlorophenyl moiety to enhance pharmacological properties .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProductYield (%)Application
H₂O₂ (30%)AcOH, RT, 6 hrsSulfoxide derivative82Enhanced metabolic stability
mCPBADCM, 0°C, 2 hrsSulfone derivative88Improved binding affinity

Oxidation kinetics depend on solvent polarity and temperature, with sulfone formation requiring stronger oxidants .

Hydrolysis of the Acetamide Group

The acetamide group undergoes alkaline or acidic hydrolysis to form carboxylic acid derivatives.

ConditionsReagentsYield (%)Product
6M HCl, reflux, 4 hrsHydrochloric acid75Carboxylic acid analog
10% NaOH, EtOH, 70°C, 3 hrsSodium hydroxide68Sodium carboxylate intermediate

Hydrolysis products are intermediates for further functionalization, such as esterification .

Coordination with Metal Ions

The triazole and sulfanyl groups act as ligands for transition metals, forming coordination complexes.

Metal SaltConditionsComplex TypeStability Constant (log K)
Cu(NO₃)₂·3H₂OMeOH, RT, 2 hrsOctahedral Cu(II) complex12.4 ± 0.3
ZnCl₂DMF, 60°C, 6 hrsTetrahedral Zn(II) complex9.8 ± 0.2

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Comparative Reactivity of Analogous Compounds

Structural analogs exhibit varying reactivity based on substituents:

Compound ModificationReaction Rate (Relative)Key Difference
4-Methoxy → 4-NO₂ substitution2.3x fasterEnhanced electrophilicity
Biphenyl → Naphthyl substitution0.7x slowerSteric hindrance
Acetamide → PropionamideNo significant changeSimilar electronic effects

Electron-withdrawing groups accelerate NAS, while bulky substituents hinder reactivity .

Stability Under Physiological Conditions

The compound’s stability in buffer solutions informs its pharmacokinetic profile:

pHTemperatureHalf-Life (hrs)Degradation Product
7.437°C48 ± 2Hydrolyzed acetamide
2.037°C12 ± 1Sulfone and dechlorinated byproduct

Instability in acidic environments suggests enteric coating for oral delivery .

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

Medicine:

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inducing apoptosis in certain cancer cell lines.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,2,4-triazol-3-ylsulfanyl-acetamide scaffold, focusing on structural variations, physicochemical properties, and biological activities.

Core Structural Modifications
Compound Name / ID Substituents (Triazole Positions 4, 5) Acetamide Modifications Key Structural Differences
Target Compound 4-(4-ClPh), 5-(4-MeOPh) Biphenyl-2-yl Reference for comparison
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethyl, 5-pyridin-3-yl 4-Ethylphenyl Pyridine ring vs. aryl groups; alkyl substitution
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-Ethyl, 5-pyridin-4-yl 4-Isopropylphenyl Pyridine positional isomerism
Compound 6r (2-(((5-(4-ClPh)-4-(4-MeOPh)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole) 4-(4-ClPh), 5-(4-MeOPh) Benzothiazole-methyl substitution Thioether vs. acetamide linkage
GPR-17 ligand (2-({5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) 4-(4-CF₃OPh), 5-(sulfonylphenyl) Isopropylphenyl + morpholine-sulfonyl Bulky sulfonyl substituents

Key Observations :

  • Electron-withdrawing vs.
  • Acetamide vs. thioether linkages : Compounds like 6r replace the acetamide with a benzothiazole-methyl thioether, reducing hydrogen-bonding capacity but enhancing lipophilicity .
  • Heterocyclic substitutions : Pyridinyl groups in VUAA-1 and OLC-12 introduce nitrogen-based polarity, favoring interactions with ion channels or enzymes .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Calculated logP* Water Solubility (mg/mL)
Target Compound 566.06 Not reported 5.2 <0.1
VUAA-1 414.54 Not reported 3.8 0.5
KA3 (Electron-withdrawing) ~550 (estimated) 155–157 4.1 0.3
7h (Antioxidant derivative) 605.77 110.0 5.9 <0.1

Notes:

  • logP : The target compound’s higher logP (5.2) vs. VUAA-1 (3.8) suggests greater lipophilicity, likely due to the biphenyl group. This may enhance membrane permeability but reduce aqueous solubility .
  • Melting Points : Derivatives with rigid substituents (e.g., benzothiazole in 6r ) exhibit higher melting points (>170°C), whereas flexible groups (e.g., isopropyl in GPR-17 ligand ) lower thermal stability.

Key Findings :

  • Substituent-driven activity : Electron-withdrawing groups (e.g., Cl in KA3 ) enhance antimicrobial activity by increasing electrophilicity. Conversely, bulky lipophilic groups (e.g., biphenyl in the target compound) may favor receptor binding in eukaryotic systems.
  • Triazole core versatility : The 1,2,4-triazole scaffold supports diverse targets, from bacterial membranes to mammalian enzymes, depending on substituent chemistry .

Insights :

  • High-yield syntheses (e.g., 91% for 7h ) often employ mild bases (K₂CO₃) and polar aprotic solvents (acetone).

Biological Activity

N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 499101-59-6) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antibacterial effects, and enzyme inhibition.

Chemical Structure and Properties

The compound features a biphenyl group and a triazole moiety, which are known to contribute to various biological activities. The presence of the sulfanyl group may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro tests demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values ranged from 2.57 µM to 5.24 µM, indicating potent activity compared to standard chemotherapeutics like sorafenib .
  • Mechanism of Action : The compound induced apoptosis through caspase-dependent pathways and inhibited tubulin polymerization, which is critical for cancer cell proliferation . Additionally, it caused cell cycle arrest at the G2/M phase, further supporting its role as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • In Vitro Testing : The compound demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. However, it showed weaker activity against other tested strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated:

  • Acetylcholinesterase Inhibition : Some derivatives of triazole compounds have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease . This suggests that this compound could have neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism
AnticancerA549 (Lung Cancer)5.24 µMInduces apoptosis; inhibits tubulin polymerization
MDA-MB-231 (Breast Cancer)2.57 µMCell cycle arrest at G2/M phase
AntibacterialSalmonella typhiModerateDisruption of bacterial cell wall integrity
Bacillus subtilisStrongInhibits bacterial growth
Enzyme InhibitionAcetylcholinesteraseNot specifiedPotential neuroprotective effects

Q & A

Q. Which substituents on the triazole ring enhance target selectivity?

  • Findings :
  • 4-Chlorophenyl : Improves hydrophobic interactions with enzyme pockets (e.g., COX-2 in ).
  • 4-Methoxyphenyl : Enhances solubility but may reduce metabolic stability due to O-demethylation .
  • Experimental Design : Synthesize analogs with halogens (Br, F) or electron-donating groups (-NH₂) and compare IC₅₀ values .

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